molecular formula C10H9BrFNO B2804189 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 188533-10-0

3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2804189
CAS No.: 188533-10-0
M. Wt: 258.09
InChI Key: KRQZEPZBABMOPQ-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol . This compound is characterized by a pyrrolidinone ring substituted with a bromine atom at the third position and a fluorophenyl group at the first position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 2-fluorobenzylamine with 3-bromopropionyl chloride under basic conditions to form the intermediate 3-bromo-1-(2-fluorophenyl)propan-1-one. This intermediate is then cyclized to form the desired pyrrolidinone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-7-5-6-13(10(7)14)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQZEPZBABMOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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